molecular formula C15H14FN3O3 B6581716 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide CAS No. 1236268-46-4

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6581716
CAS No.: 1236268-46-4
M. Wt: 303.29 g/mol
InChI Key: XUNVYOVDVBSWGH-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine-2-carboxamide core linked via a methyl group to a 1,2-oxazole ring substituted with a 2-fluorophenyl group. Such structural attributes are common in drug candidates targeting central nervous system (CNS) disorders or enzymes requiring aromatic stacking interactions .

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c16-11-4-2-1-3-10(11)13-7-9(19-22-13)8-17-15(21)12-5-6-14(20)18-12/h1-4,7,12H,5-6,8H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNVYOVDVBSWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-fluorophenyl acetic acid derivative and an appropriate amine under dehydrating conditions.

    Attachment of the Pyrrolidine Carboxamide: The oxazole intermediate is then reacted with a pyrrolidine derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated heterocyclic structure.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group and oxazole ring can engage in π-π stacking interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents/Modifications Potential Impact on Properties
Target Compound 5-Oxopyrrolidine-2-carboxamide 5-(2-Fluorophenyl)-1,2-oxazol-3-ylmethyl group Balanced polarity and lipophilicity; fluorophenyl enhances CNS penetration .
4-[4-Chloro-5-(2-Fluorophenyl)-1,2-Oxazol-3-yl]-N-Cyclohexylpiperidine-1-Carboxamide Piperidine-1-carboxamide Chloro substituent on oxazole; cyclohexyl group Increased lipophilicity (chloro > fluoro); bulky cyclohexyl may reduce solubility .
(S)-3-Benzyloxy-N-(4-(4-Fluorophenoxy)phenyl)-2-(2-(4-Methyl-1H-1,2,3-Triazol-1-yl)acetamido)propanamide Propanamide backbone Fluorophenoxy phenyl, triazole, and benzyloxy groups Triazole enhances metabolic stability; fluorophenoxy may improve target binding .
N-[(2-Chlorophenyl)methyl]-5-Methyl-2,4-Dioxo-3-Phenylpyrrolo[3,2-D]pyrimidine-7-Carboxamide Pyrrolopyrimidine Chlorophenylmethyl and dioxopyrrolopyrimidine Pyrrolopyrimidine core increases π-π stacking potential; chlorophenyl enhances lipophilicity .
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-Fluorophenyl)furo[2,3-b]pyridine Furopyridine 1,2,4-Oxadiazole and fluorophenyl groups Oxadiazole as a bioisostere for oxazole may improve metabolic resistance .

Functional Group Analysis

  • Fluorophenyl vs. Chlorophenyl : Fluorophenyl (target compound) offers moderate lipophilicity and enhanced metabolic stability compared to chlorophenyl, which increases lipophilicity but may reduce solubility .
  • Oxazole vs.
  • Pyrrolidone vs. Piperidine : The 5-oxopyrrolidine core in the target compound provides greater polarity than piperidine derivatives, favoring aqueous solubility .

Pharmacokinetic and Bioactivity Considerations

While direct pharmacological data for the target compound are unavailable, structural trends suggest:

  • Metabolic Stability : The fluorophenyl-oxazole combination may confer intermediate metabolic stability compared to oxadiazole-containing analogs () or triazole derivatives (), which are more resistant to cytochrome P450 degradation.
  • Solubility : The pyrrolidone ring likely enhances solubility over piperidine or cyclohexyl-containing analogs (), critical for oral bioavailability.
  • Target Binding : Fluorinated aromatic groups are frequently utilized in kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to engage in halogen bonding .

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